molecular formula C14H27N B13600677 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine

4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine

Cat. No.: B13600677
M. Wt: 209.37 g/mol
InChI Key: JJXUQDRCDOPGPU-UHFFFAOYSA-N
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Description

4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine is a compound characterized by the presence of an ethyl group attached to a bicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the bicyclohexane structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of 4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1,1’-bi(cyclohexyl)-4-carboxylic acid: This compound shares a similar bicyclohexane structure but differs in the functional group attached.

    Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl: Another compound with a related structure, used in different applications.

Uniqueness

4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine is unique due to its specific amine functional group and ethyl substitution, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)cyclohexan-1-amine

InChI

InChI=1S/C14H27N/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h12-13H,2-11,15H2,1H3

InChI Key

JJXUQDRCDOPGPU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2(CCCCC2)N

Origin of Product

United States

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